Cas no 111013-72-0 (2-aminopropanethioamide hydrochloride)

2-Aminopropanethioamide hydrochloride is a thiourea derivative with the molecular formula C₃H₈N₂S·HCl. This compound is characterized by its thioamide functional group, which confers reactivity in organic synthesis and coordination chemistry. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds and metal chelators. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction systems. Its stability under standard conditions and well-defined crystalline structure make it suitable for precise synthetic applications. The compound’s reactivity with electrophiles and nucleophiles further expands its utility in constructing sulfur- and nitrogen-containing frameworks.
2-aminopropanethioamide hydrochloride structure
111013-72-0 structure
Product name:2-aminopropanethioamide hydrochloride
CAS No:111013-72-0
MF:C3H9ClN2S
Molecular Weight:140.634958028793
MDL:MFCD19211363
CID:1196179
PubChem ID:55289955

2-aminopropanethioamide hydrochloride 化学的及び物理的性質

名前と識別子

    • Propanethioamide, 2-amino-, monohydrochloride
    • 2-aminopropanethioamide hydrochloride
    • MDL: MFCD19211363
    • インチ: 1S/C3H8N2S.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H
    • InChIKey: KFQAOLNEINBLRX-UHFFFAOYSA-N
    • SMILES: C(N)(C)C(=S)N.Cl

2-aminopropanethioamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01025492-5g
2-Aminopropanethioamide hydrochloride
111013-72-0 95%
5g
¥8218.0 2023-04-05
Ambeed
A1083796-1g
2-Aminopropanethioamide hydrochloride
111013-72-0 95%
1g
$412.0 2024-04-26
Aaron
AR01C604-10g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
10g
$3063.00 2023-12-16
Aaron
AR01C604-5g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
5g
$2071.00 2023-12-16
Aaron
AR01C604-1g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
1g
$731.00 2025-02-14
Aaron
AR01C604-2.5g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
2.5g
$1411.00 2023-12-16
1PlusChem
1P01C5RS-1g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
1g
$696.00 2023-12-26
1PlusChem
1P01C5RS-5g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
5g
$1901.00 2023-12-26
Enamine
EN300-263052-1.0g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
1.0g
$513.0 2024-06-18
Enamine
EN300-263052-0.1g
2-aminopropanethioamide hydrochloride
111013-72-0 90%
0.1g
$144.0 2024-06-18

2-aminopropanethioamide hydrochloride 関連文献

2-aminopropanethioamide hydrochlorideに関する追加情報

Comprehensive Overview of 2-Aminopropanethioamide Hydrochloride (CAS No. 111013-72-0): Properties, Applications, and Research Insights

2-Aminopropanethioamide hydrochloride (CAS No. 111013-72-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, is a hydrochloride salt derivative of 2-aminopropanethioamide, featuring a thioamide functional group. Its molecular structure combines an amine group with a thioamide moiety, making it a versatile intermediate in synthetic chemistry. Researchers frequently explore its role in the development of novel therapeutic agents, particularly due to its potential bioactivity.

The compound’s CAS No. 111013-72-0 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its hydrochloride form enhances solubility, a critical factor in drug formulation and in vitro studies. Recent trends in scientific literature highlight its utility in peptide modification and enzyme inhibition studies, aligning with growing interest in targeted drug design. For instance, its thioamide group is known to mimic peptide bonds, enabling researchers to investigate protein stability and folding mechanisms—a hot topic in biopharmaceutical innovation.

From an industrial perspective, 2-aminopropanethioamide hydrochloride is valued for its role in high-throughput screening (HTS) assays. Its compatibility with automated synthesis platforms has made it a candidate for combinatorial chemistry applications, where efficiency and scalability are paramount. Additionally, its relevance in metabolomics research has surged, as scientists seek to understand metabolic pathways and their modulation. This aligns with broader industry demands for precision medicine tools, where compounds like CAS No. 111013-72-0 contribute to biomarker discovery.

Environmental and safety profiles of 2-aminopropanethioamide hydrochloride are also under scrutiny, reflecting global emphasis on green chemistry principles. Studies focus on optimizing synthesis routes to minimize waste, leveraging catalytic methods or solvent-free reactions. Such advancements resonate with the sustainable chemistry movement, addressing both regulatory compliance and cost efficiency. Furthermore, its stability under varying pH conditions makes it a subject of interest in formulation science, particularly for oral or injectable drug delivery systems.

In the context of academic research, CAS No. 111013-72-0 is frequently cited in studies exploring structure-activity relationships (SAR). Its modular structure allows for derivatization, enabling the creation of libraries for drug discovery projects. For example, modifications to its amine or thioamide groups have yielded analogs with enhanced selectivity for specific biological targets. This adaptability positions it as a valuable scaffold in medicinal chemistry, particularly for diseases with high unmet medical needs.

Looking ahead, the demand for 2-aminopropanethioamide hydrochloride is expected to rise, driven by its interdisciplinary applications. Innovations in AI-driven drug discovery and computational modeling further amplify its relevance, as researchers leverage predictive tools to identify novel uses. As the scientific community continues to prioritize molecular diversity and functional group compatibility, compounds like CAS No. 111013-72-0 will remain pivotal in bridging gaps between theoretical design and practical synthesis.

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